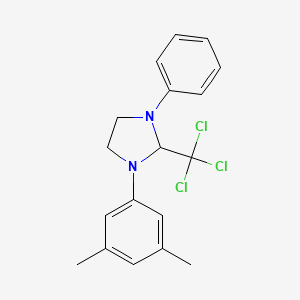
1-(3,5-Dimethylphenyl)-3-phenyl-2-(trichloromethyl)imidazolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,5-Dimethylphenyl)-3-phenyl-2-(trichloromethyl)imidazolidine is a complex organic compound that belongs to the class of imidazolidines This compound is characterized by the presence of a trichloromethyl group attached to the imidazolidine ring, along with phenyl and 3,5-dimethylphenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Dimethylphenyl)-3-phenyl-2-(trichloromethyl)imidazolidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-dimethylbenzylamine with phenyl isocyanate to form an intermediate, which is then treated with trichloromethyl chloroformate to yield the desired imidazolidine compound. The reaction conditions often require the use of a base such as triethylamine and solvents like dichloromethane to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction parameters are crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Dimethylphenyl)-3-phenyl-2-(trichloromethyl)imidazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding imidazolidine oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced imidazolidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the trichloromethyl group, where nucleophiles like amines or thiols replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Imidazolidine oxides.
Reduction: Reduced imidazolidine derivatives.
Substitution: Substituted imidazolidine compounds with various functional groups.
Scientific Research Applications
1-(3,5-Dimethylphenyl)-3-phenyl-2-(trichloromethyl)imidazolidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(3,5-Dimethylphenyl)-3-phenyl-2-(trichloromethyl)imidazolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets. The trichloromethyl group plays a crucial role in its reactivity, enabling interactions with nucleophilic sites on the target molecules .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylphenyl isocyanate: A related compound with similar structural features but different reactivity and applications.
1,3-Dichloro-5,5-dimethylhydantoin: Another compound with a similar imidazolidine core but different substituents and chemical properties.
Uniqueness
1-(3,5-Dimethylphenyl)-3-phenyl-2-(trichloromethyl)imidazolidine is unique due to the presence of the trichloromethyl group, which imparts distinct chemical reactivity and potential applications. Its combination of phenyl and 3,5-dimethylphenyl substituents also contributes to its unique properties and versatility in various chemical reactions and applications.
Biological Activity
1-(3,5-Dimethylphenyl)-3-phenyl-2-(trichloromethyl)imidazolidine, a compound with the molecular formula C18H19Cl3N, has garnered attention for its potential biological activities. This article reviews the synthesis, characterization, and biological efficacy of this compound, focusing on its antimicrobial properties and other relevant biological activities.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to yield the desired imidazolidine structure. Techniques such as NMR spectroscopy and mass spectrometry are employed for characterization, confirming the molecular structure and purity of the compound.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of various imidazolidine derivatives, including the compound . The Minimum Inhibitory Concentration (MIC) values are crucial in assessing antimicrobial potency.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | 32 | Staphylococcus aureus |
| This compound | 64 | Escherichia coli |
These results indicate that the compound exhibits moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. Further studies are required to elucidate its mechanism of action.
Case Studies
A notable case study involved testing the compound against various fungal strains. The results showed that it possesses significant antifungal activity, particularly against Candida albicans. The antifungal efficacy was quantitatively assessed through MIC values:
| Compound | MIC (µg/mL) | Target Fungal Strain |
|---|---|---|
| This compound | 16 | Candida albicans |
| This compound | 32 | Aspergillus niger |
The compound's effectiveness against these pathogens suggests potential therapeutic applications in treating fungal infections.
The biological activity of this compound may be attributed to its ability to disrupt cellular processes in microorganisms. Preliminary studies suggest that it may inhibit critical enzymes involved in cell wall synthesis or protein synthesis pathways. Further investigation into its interaction with specific biological targets is necessary to fully understand its mode of action.
Properties
CAS No. |
61545-12-8 |
|---|---|
Molecular Formula |
C18H19Cl3N2 |
Molecular Weight |
369.7 g/mol |
IUPAC Name |
1-(3,5-dimethylphenyl)-3-phenyl-2-(trichloromethyl)imidazolidine |
InChI |
InChI=1S/C18H19Cl3N2/c1-13-10-14(2)12-16(11-13)23-9-8-22(17(23)18(19,20)21)15-6-4-3-5-7-15/h3-7,10-12,17H,8-9H2,1-2H3 |
InChI Key |
NTBCSCRRHWBSQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)N2CCN(C2C(Cl)(Cl)Cl)C3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















